![molecular formula C10H11N3 B144522 N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine CAS No. 640735-22-4](/img/structure/B144522.png)
N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine is a chemical compound with the empirical formula C10H11N3 . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, one study reported the synthesis of a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Another study reported the synthesis of a new series of HNE inhibitors with a pyrrolo pyridine scaffold .Molecular Structure Analysis
The molecular structure of N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine can be found in various databases such as PubChem . The compound has a molecular weight of 133.15 and its structure includes a pyrrolo[2,3-b]pyridine core .Scientific Research Applications
FGFR4 Inhibition for Cancer Therapy
The compound N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine has been developed into a series of derivatives that act as potent inhibitors of FGFR4 (Fibroblast Growth Factor Receptor 4), showing significant antiproliferative activity against Hep3B cells, a liver cancer cell line. This suggests its potential application in targeted cancer therapies, particularly for tumors where abnormal FGFR signaling is a contributing factor .
2. Scaffold for Targeting Human Neutrophil Elastase (HNE) This compound also serves as a new scaffold for research targeting HNE, an enzyme implicated in various inflammatory diseases. By inhibiting HNE, derivatives of N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine could be used to treat conditions where HNE plays a role in the pathological process .
Broad-Spectrum Anticancer Activity
Recent studies have indicated that analogues of 1H-pyrrolo[2,3-b]pyridine exhibit inhibitory activity against different cancer cell lines, suggesting a broader spectrum of anticancer applications beyond liver cancer. This opens up research avenues for its use in various oncological contexts .
Tautomeric Research Interest
While not directly related to N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine, it’s worth noting that related compounds like 1H-pyrazolo[3,4-b]pyridines have been the subject of extensive research due to their tautomeric properties. This highlights the scientific interest in this class of compounds and their potential utility in biomedical applications .
Future Directions
The future directions for research on N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine and its derivatives could include further exploration of their biological activities and potential applications in medicine, particularly in cancer therapy . Additionally, more studies are needed to fully understand their synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
properties
IUPAC Name |
N-prop-2-enyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-5-11-9-4-7-13-10-8(9)3-6-12-10/h2-4,6-7H,1,5H2,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOWVQRPXHPDCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C2C=CNC2=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624174 |
Source
|
Record name | N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine | |
CAS RN |
640735-22-4 |
Source
|
Record name | N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.